4-Bromo-6-methoxy-1-methylindolin-2-one
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Overview
Description
4-Bromo-6-methoxy-1-methylindolin-2-one is a synthetic indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals. They exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-1-methylindolin-2-one typically involves the following steps:
Methoxylation: The methoxy group at the 6-position can be introduced using methanol and a suitable catalyst.
Methylation: The methyl group at the 1-position can be introduced using methyl iodide and a base like potassium carbonate.
Cyclization: The final step involves cyclization to form the indolin-2-one structure, which can be achieved using a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indolines.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of indolines or other reduced forms.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-6-methoxy-1-methylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylindolin-2-one: Lacks the methoxy group at the 6-position.
6-Methoxy-1-methylindolin-2-one: Lacks the bromine atom at the 4-position.
4-Bromo-6-methoxyindolin-2-one: Lacks the methyl group at the 1-position.
Uniqueness
4-Bromo-6-methoxy-1-methylindolin-2-one is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) on the indole ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-bromo-6-methoxy-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO2/c1-12-9-4-6(14-2)3-8(11)7(9)5-10(12)13/h3-4H,5H2,1-2H3 |
InChI Key |
UUDZPBZQLIHMOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2Br)OC |
Origin of Product |
United States |
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